molecular formula C14H13FN2OS B2686766 N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide CAS No. 849763-90-2

N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide

Cat. No.: B2686766
CAS No.: 849763-90-2
M. Wt: 276.33
InChI Key: UPPKGGHCGYMTQM-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methylphenyl)-2-(methylthio)nicotinamide (CAS 849763-90-2) is a synthetic organic compound with a molecular formula of C14H13FN2OS and a molecular weight of 276.33 g/mol . As a nicotinamide derivative, this compound is of significant interest in medicinal chemistry research. Nicotinamide derivatives are frequently investigated for their potential to interact with key enzymatic pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+) metabolism . Research into similar compounds has explored their role as enzyme modulators, such as positive allosteric modulators of nicotinamide phosphoribosyltransferase (NAMPT) . The activation of NAMPT is a compelling therapeutic strategy for conditions associated with depleted NAD+ levels, which is observed in various metabolic disorders, neurodegenerative diseases, and aspects of the aging process . The specific structural features of this compound—including the 5-fluoro-2-methylphenyl group and the (methylthio)nicotinamide core—suggest it may be designed to target specific allosteric sites or enzyme pockets, making it a valuable tool for probing biochemical mechanisms and structure-activity relationships in preclinical studies . This product is intended for research and further development purposes only. It is strictly for laboratory use and not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-9-5-6-10(15)8-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPKGGHCGYMTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a fluorinated aromatic compound, nitration followed by reduction can introduce the amino group.

    Acylation: The amino group can then be acylated with nicotinic acid derivatives to form the nicotinamide structure.

    Thioether Formation: Introduction of the methylthio group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the nicotinamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, thiolated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound might be explored for its potential as a pharmaceutical agent. The presence of the nicotinamide moiety suggests possible activity in pathways related to NAD+ metabolism, which is crucial for cellular energy production and DNA repair.

Industry

In the industrial sector, derivatives of nicotinamides are often used in the production of polymers, dyes, and other materials

Mechanism of Action

The mechanism of action for compounds like N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide would depend on its specific interactions with biological targets. Typically, nicotinamide derivatives can act on enzymes involved in redox reactions, such as sirtuins or poly(ADP-ribose) polymerases (PARPs). The fluorine and methylthio groups might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound has a methylthio group at the 2-position , whereas analogs in feature substituents at the 6-position . This positional difference may alter electronic interactions and steric hindrance, impacting binding to biological targets .
  • Fluorophenyl Isomerism : The 5-fluoro-2-methylphenyl group in the target compound is an ortho-substituted fluorophenyl isomer, compared to the para-substituted 4-fluorophenyl in analogs. Ortho substitution often reduces conformational flexibility and may enhance metabolic stability .
  • Polarity and Retention Time : Compounds with bulkier substituents (e.g., compound 19 with a trifluoromethyl-furan group) exhibit shorter HPLC retention times (6.82 min), suggesting higher polarity. The target compound’s methylthio group is less polar, likely resulting in longer RT if analyzed under similar conditions.

Antibacterial Activity

By analogy, the methylthio group in nicotinamide derivatives may similarly contribute to antimicrobial properties, though scaffold-specific effects (nicotinamide vs. quinolone) require further study.

Corrosion Inhibition Potential

–4 describe nicotinamide derivatives (e.g., MBN: N-(4-(methylthio)benzylidene)nicotinamide) as effective corrosion inhibitors for mild steel in acidic environments. The methylthio group in MBN facilitates adsorption onto metal surfaces via sulfur-metal interactions . The target compound’s methylthio substituent may confer similar adsorption capabilities, though the 5-fluoro-2-methylphenyl group could alter solubility or surface coverage efficiency.

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated aromatic ring and a methylthio group, which contribute to its unique biochemical properties. The compound's structure can be represented as follows:

  • Chemical Formula : C13H12FN3OS
  • Molecular Weight : 273.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit nicotinamide N-methyltransferase (NNMT), which plays a role in drug metabolism and cancer cell resistance to chemotherapy agents like 5-fluorouracil.
  • Cellular Signaling Modulation : By binding to specific receptors, the compound can modulate intracellular signaling pathways, potentially affecting cell proliferation and apoptosis .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against human leukemia cells (HL-60) and solid tumors (A549) .
Cell LineIC50 (µM)Reference
HL-600.98
A5493.25
MCF71.88

The mechanism by which this compound induces cytotoxicity includes:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may interfere with the cell cycle, particularly at the S phase, thus inhibiting cellular proliferation .
  • Metabolic Disruption : Inhibition of NNMT can disrupt metabolic pathways that cancer cells rely on for growth and survival.

Study on Antitumor Efficacy

A study published in MDPI assessed various derivatives of nicotinamide compounds, including this compound. The results indicated that this compound exhibited significant antitumor activity against multiple cancer types, highlighting its potential as a therapeutic agent .

Mechanistic Insights

Research has shown that the compound's ability to inhibit NNMT enhances the sensitivity of colorectal cancer cells to chemotherapy, suggesting a synergistic effect when used in combination with existing chemotherapeutic agents.

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